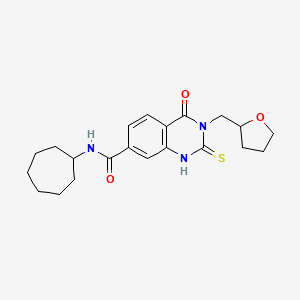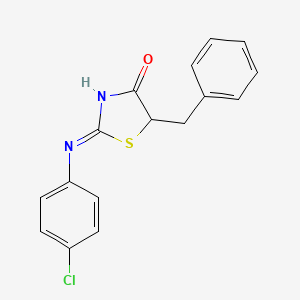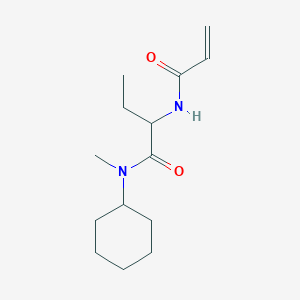
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising drug candidate for the treatment of cancer, as it has shown efficacy against a variety of cancer cell lines, including solid tumors and hematological malignancies. In
Mecanismo De Acción
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a decrease in protein translation. The inhibition of RNA polymerase I transcription is thought to be a key mechanism of this compound's anticancer activity, as cancer cells are highly dependent on ribosomal RNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, this compound has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has several advantages for lab experiments, including its potency and selectivity for RNA polymerase I transcription. However, this compound has some limitations, including its challenging synthesis and potential toxicity. This compound is also highly protein-bound, which may limit its distribution and efficacy in vivo.
Direcciones Futuras
For N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide research include the development of more efficient synthesis methods, the identification of biomarkers for patient selection, and the optimization of dosing regimens. This compound has the potential to be a valuable addition to the anticancer drug arsenal and may have applications in the treatment of other diseases as well.
Métodos De Síntesis
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine and propionic anhydride to produce N-cyclohexyl-N-methyl-2-(propionylamino)butanamide. This intermediate is then reacted with acryloyl chloride to produce this compound. The synthesis of this compound is challenging, as it requires the use of hazardous chemicals and specialized equipment.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This compound has demonstrated efficacy against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lymphoma. In preclinical studies, this compound has shown promise as a single agent therapy and in combination with other drugs.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-12(15-13(17)5-2)14(18)16(3)11-9-7-6-8-10-11/h5,11-12H,2,4,6-10H2,1,3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUSOMBVGMXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)
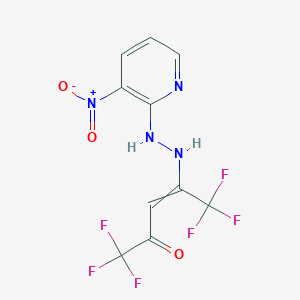
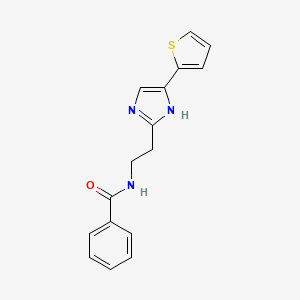
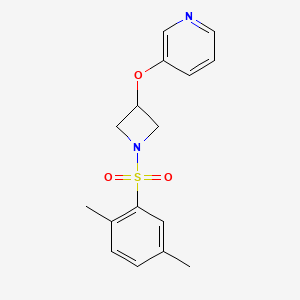
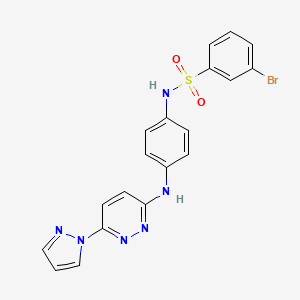


![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)
